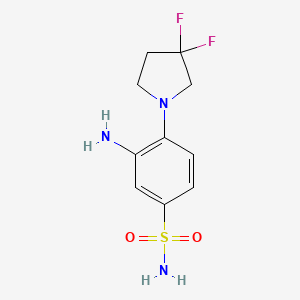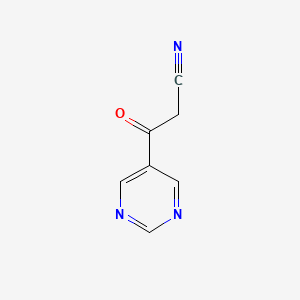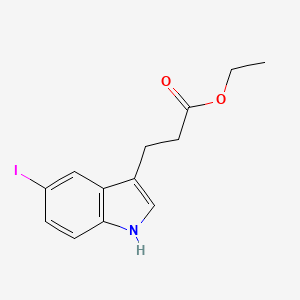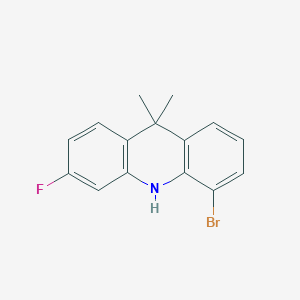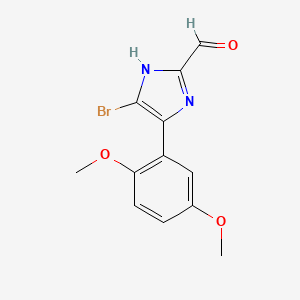
5-Bromo-4-(2,5-dimethoxyphenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022652 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022652 typically involves a series of well-defined chemical reactions. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
For large-scale industrial production, the preparation method is optimized for efficiency and cost-effectiveness. The process involves the use of high-capacity reactors and continuous flow systems to produce MFCD33022652 in bulk. The industrial method ensures that the compound is produced with consistent quality and minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
MFCD33022652 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Applications De Recherche Scientifique
MFCD33022652 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its reactivity and stability.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of MFCD33022652 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s structure allows it to bind to active sites on proteins, thereby modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in both research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to MFCD33022652 include:
- Triazolo ring compounds
- Methanesulfonate derivatives
- Other heterocyclic compounds
Uniqueness
What sets MFCD33022652 apart from these similar compounds is its unique combination of stability and reactivity. This makes it particularly useful in applications where both properties are required. Additionally, its ability to participate in a wide range of chemical reactions makes it a versatile tool in both research and industrial settings .
Propriétés
Formule moléculaire |
C12H11BrN2O3 |
|---|---|
Poids moléculaire |
311.13 g/mol |
Nom IUPAC |
5-bromo-4-(2,5-dimethoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O3/c1-17-7-3-4-9(18-2)8(5-7)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
AWVSQJZBLHJIIS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
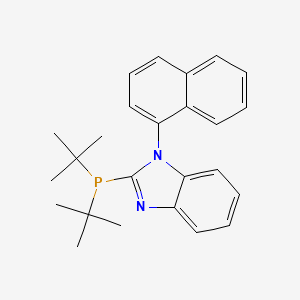
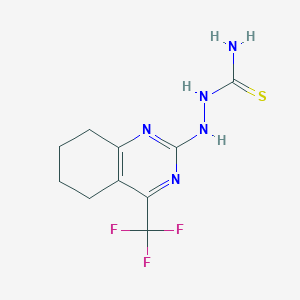
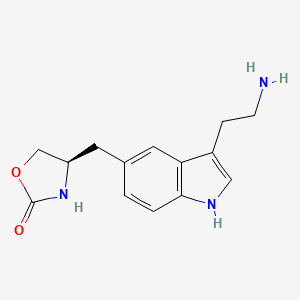
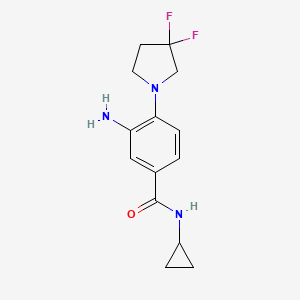
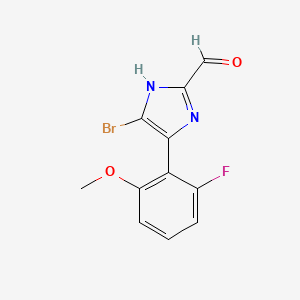

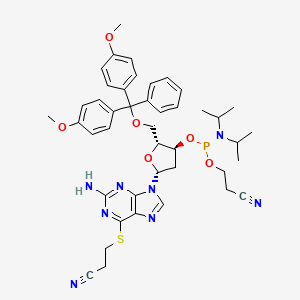
![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
